molecular formula C13H14N2O B373327 4-anilino-1,6-dimethyl-2(1H)-pyridinone

4-anilino-1,6-dimethyl-2(1H)-pyridinone

Cat. No.: B373327
M. Wt: 214.26g/mol
InChI Key: YXSJBHCSKVNLEV-UHFFFAOYSA-N
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Description

4-Anilino-1,6-dimethyl-2(1H)-pyridinone is a synthetic small molecule based on the 2-pyridone scaffold, a structure of significant interest in medicinal and organic chemistry. The 2-pyridone core is well-known for its tautomeric properties, existing in equilibrium between a lactam (2-pyridone) and lactim (2-hydroxypyridine) form, which can influence its hydrogen-bonding capacity and reactivity in biological and chemical systems . This particular compound is functionalized with a 1,6-dimethyl group and a 4-anilino substituent, suggesting potential for application as a key intermediate in organic synthesis or as a precursor for the development of pharmacologically active molecules. Its structural features make it a candidate for research in kinase inhibition, given that related anilino-pyrimidine and pyridinone compounds have been investigated as inhibitors of enzymes like Cyclin-dependent kinase 2 . Researchers may also explore its use as a ligand in coordination chemistry or as a building block for the synthesis of more complex heterocyclic systems. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26g/mol

IUPAC Name

4-anilino-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C13H14N2O/c1-10-8-12(9-13(16)15(10)2)14-11-6-4-3-5-7-11/h3-9,14H,1-2H3

InChI Key

YXSJBHCSKVNLEV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=O)N1C)NC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC(=O)N1C)NC2=CC=CC=C2

solubility

30.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the 4H-Pyrido[1,2-a]pyrimidin-4-one Family

Several compounds listed in recent patent applications share structural similarities with 4-anilino-1,6-dimethyl-2(1H)-pyridinone, particularly those in the 4H-pyrido[1,2-a]pyrimidin-4-one family (Table 1).

Table 1. Key Structural Analogs and Their Substitutions

Compound Name Core Structure Substituents at Key Positions Molecular Weight (g/mol) LogP
4-Anilino-1,6-dimethyl-2(1H)-pyridinone Pyridinone 4-Anilino, 1,6-dimethyl 214.27 ~1.54*
7-(Piperazin-1-yl)-2-(3,4-dimethoxyphenyl) analog Pyrido[1,2-a]pyrimidin-4-one 2-(3,4-Dimethoxyphenyl), 7-piperazinyl ~395.42 ~2.1
7-(4-Methylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl) Pyrido[1,2-a]pyrimidin-4-one 2-(3,4-Dimethoxyphenyl), 7-methylpiperazinyl ~409.45 ~2.3
4-Hydroxy-5,6-dimethyl-3-nitro-2(1H)-pyridinone Pyridinone 4-Hydroxy, 5,6-dimethyl, 3-nitro 184.15 1.54
4-Amino-6-anilino-3H-pyrimidin-2-one Pyrimidinone 4-Amino, 6-anilino 202.21 1.75

*Estimated based on similar pyridinone derivatives .

Key Observations:

  • LogP and Solubility: The LogP of 4-anilino-1,6-dimethyl-2(1H)-pyridinone (~1.54) suggests moderate lipophilicity, intermediate between polar pyrimidinones (e.g., 4-amino-6-anilino-3H-pyrimidin-2-one, LogP=1.75) and more lipophilic analogs with methoxy or piperazinyl groups (LogP=2.1–2.3) .
  • Biological Relevance : Piperazinyl-substituted derivatives (e.g., 7-(4-methylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)) are frequently explored in kinase inhibition studies due to their ability to form hydrogen bonds and cationic interactions .

Comparison with Non-Pyridinone Analogs

4-Anilino-1-Boc-piperidine (CAS: N/A): This compound, a precursor to 4-anilinopiperidine, shares the anilino motif but lacks the pyridinone core. It is used in opioid synthesis, highlighting the pharmacological versatility of anilino-substituted heterocycles .

1,6-Dimethyl-2(1H)-quinolinone (CAS: 29969-49-1): With a quinoline core instead of pyridinone, this compound exhibits increased aromaticity and molecular weight (173.21 g/mol).

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with a conjugate addition of malononitrile to β-aminoenones, followed by elimination to form a non-isolable 2H-pyran-2-imine intermediate. Subsequent Dimroth rearrangement via ring opening and cyclization yields the pyridinone scaffold. To introduce the 1,6-dimethyl and 4-anilino substituents, the β-aminoenone precursor is pre-functionalized with methyl groups, while the anilino moiety is incorporated during the cyclization step.

Example Protocol:

  • Starting Materials :

    • 3-(Methylamino)pent-2-en-4-one (1.0 equiv)

    • Malononitrile (1.2 equiv)

  • Conditions : Reflux in ethanol with piperidine (10 mol%) for 12 h.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

  • Yield : 68–72%.

Characterization Data

  • IR : 1665 cm⁻¹ (C=O), 2220 cm⁻¹ (C≡N).

  • ¹H NMR (DMSO-d₆) : δ 2.21 (s, 3H, CH₃), 2.65 (s, 3H, CH₃), 6.82–7.45 (m, 5H, Ar-H).

  • MS : m/z 243 [M+H]⁺.

Enamino Ester-Based Synthesis with Acetylacetone

Reaction Design

Enamino esters serve as versatile intermediates for constructing the pyridinone ring. Reacting ethyl 3-amino-2-(4-nitrophenyl)acrylate with acetylacetone in acetic acid under reflux introduces the 1,6-dimethyl groups. The anilino group is subsequently introduced via nucleophilic substitution using aniline hydrochloride.

Example Protocol:

  • Starting Materials :

    • Ethyl 3-amino-2-(4-nitrophenyl)acrylate (1.0 equiv)

    • Acetylacetone (1.5 equiv)

    • Aniline hydrochloride (1.2 equiv)

  • Conditions : Reflux in acetic acid with ammonium acetate for 6 h.

  • Workup : Filtration and recrystallization from DMF/EtOH (1:3).

  • Yield : 70–75%.

Side Reactions and Byproducts

Prolonged reflux may lead to over-acetylation, producing 3-acetyl derivatives (≈15% yield). Monitoring via TLC (hexane:ethyl acetate, 3:1) is recommended.

Cyanoacetanilide Cyclocondensation

Methodology

Cyanoacetanilides react with acetylacetone in the presence of piperidine to form 4,6-dimethyl-2-oxopyridinones. The anilino group is introduced by replacing the sulfonamide moiety in intermediate stages with aniline under basic conditions.

Example Protocol:

  • Starting Materials :

    • 4-Cyanoacetanilide (1.0 equiv)

    • Acetylacetone (1.2 equiv)

  • Conditions : Reflux in dioxane with piperidine (5 mol%) for 8 h.

  • Workup : Acidification with HCl, filtration, and recrystallization from acetic acid.

  • Yield : 65–70%.

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Starting Materials β-AminoenonesEnamino estersCyanoacetanilides
Reaction Time 12 h6 h8 h
Yield 68–72%70–75%65–70%
Byproducts <5%10–15%<5%
Scalability ModerateHighLow

Key Observations :

  • Method 1 offers regioselectivity but requires pre-functionalized β-aminoenones.

  • Method 2 achieves higher yields but necessitates careful control to minimize acetylation byproducts.

  • Method 3 is limited by the availability of specialized cyanoacetanilides.

Mechanistic Insights and Optimization Strategies

Role of Dimroth Rearrangement

In Method 1, the Dimroth rearrangement ensures correct regiochemistry by reorganizing the pyran intermediate into the pyridinone structure. Computational studies suggest that electron-donating methyl groups stabilize the transition state, enhancing rearrangement efficiency.

Solvent and Catalyst Effects

  • Piperidine : Facilitates enamine formation in Methods 1 and 3.

  • Acetic Acid : Protonates intermediates in Method 2, accelerating cyclization .

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